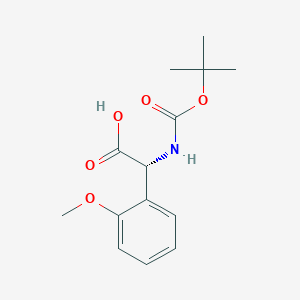

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral amino acid derivative extensively utilized in medicinal chemistry and peptide synthesis. Its structure comprises a tert-butoxycarbonyl (Boc)-protected amino group, a 2-methoxyphenyl substituent, and a carboxylic acid moiety. The Boc group enhances solubility and stability during synthetic processes, while the methoxy group at the ortho position of the phenyl ring influences electronic and steric properties, making it valuable for drug design .

Properties

IUPAC Name |

(2R)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHZKJYHTQGZGS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647940 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217786-73-6 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Synthesis via Chiral Precursors

One common approach is to start from commercially available (R)-2-amino-2-(2-methoxyphenyl)acetic acid or its derivatives, followed by protection of the amino group with tert-butoxycarbonyl anhydride (Boc2O) under mild basic conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Amino group protection | (R)-2-amino-2-(2-methoxyphenyl)acetic acid + Boc2O, base (e.g., NaHCO3), aqueous/organic solvent, 0–25°C | Formation of Boc-protected amino acid |

| Purification | Extraction, crystallization or chromatography | Pure (R)-Boc-2-(2-methoxyphenyl)glycine |

This method ensures retention of stereochemistry and high purity of the product.

Preparation via Resolution of Racemic Mixtures

Alternatively, racemic 2-(2-methoxyphenyl)glycine can be synthesized and then resolved using chiral resolving agents such as tartaric acid derivatives or enzymatic resolution to isolate the (R)-enantiomer. Subsequent Boc protection follows as above.

Synthetic Route Involving Methanesulfonate Intermediates

A patented process describes the preparation of (R)-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate as an intermediate, which can be adapted for the 2-methoxyphenyl derivative by substitution on the aromatic ring.

Example from Patent Literature:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Mesylation | (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate + methanesulfonyl chloride, triethylamine, DMF, 0–30°C | Formation of mesylate intermediate |

| Subsequent substitution or functionalization | Nucleophilic substitution or further elaboration | Enables introduction of desired substituents |

This method allows for versatile functional group transformations while maintaining stereochemical integrity.

Solubility and Stock Solution Preparation

According to GlpBio data, the compound exhibits solubility characteristics that influence preparation and storage of stock solutions:

| Amount of Compound | Concentration | Volume of Solvent Required (mL) |

|---|---|---|

| 1 mg | 1 mM | 3.5549 |

| 5 mg | 5 mM | 3.5549 |

| 10 mg | 10 mM | 3.5549 |

- Solvents such as DMSO, PEG300, Tween 80, and water mixtures are used for formulation.

- Heating to 37°C and ultrasonic oscillation improve solubility.

- Storage recommendations: -80°C for up to 6 months, -20°C for up to 1 month to avoid degradation.

Research Findings and Analytical Data

- The stereoselective coupling and protection steps have been validated by NMR (1H, 13C), IR, and HR-MS analyses confirming the structure and stereochemistry.

- The Boc group provides stability during synthetic manipulations and can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) if needed.

- The methoxy substituent on the phenyl ring influences solubility and reactivity, which is considered during synthetic planning.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Boc Protection | (R)-2-amino-2-(2-methoxyphenyl)acetic acid | Boc2O, base, mild temperature | High stereochemical purity, simple | Requires chiral starting material |

| Resolution of Racemate | Racemic 2-(2-methoxyphenyl)glycine | Chiral resolving agents, enzymatic methods | Cost-effective for large scale | Additional resolution step needed |

| Mesylate Intermediate Route | (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate | Methanesulfonyl chloride, triethylamine, DMF | Versatile for further modifications | Multi-step, requires careful control |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)ethanol.

Substitution: Formation of ®-2-amino-2-(2-methoxyphenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Development

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity or target specificity. For instance, it has been used in the development of inhibitors for histone deacetylases (HDACs), which are crucial in cancer therapy.

Case Study: HDAC Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit selective inhibition of HDAC isoforms, which are implicated in cancer progression. The introduction of aromatic amino acids into the structure has shown to enhance potency significantly, making it a valuable scaffold in the development of anticancer agents .

Synthetic Applications

2.1 Synthesis of Peptides

The compound serves as an important intermediate in peptide synthesis due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is widely used for this purpose as it can be easily removed under mild acidic conditions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Removal Conditions | Common Uses |

|---|---|---|---|

| Boc | High | Acidic (TFA) | Amino acids |

| Fmoc | Moderate | Basic (piperidine) | Amino acids |

| Cbz | Low | Hydrogenation | Side chains |

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its biochemical properties, particularly its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that modifications to the methoxy group can lead to enhanced interactions with enzyme active sites.

Case Study: Enzyme Activity Modulation

In a study focusing on enzyme inhibition, derivatives of this compound were synthesized and tested against various targets, revealing promising results in modulating enzyme activity relevant to metabolic disorders .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methoxyphenyl moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding stability.

Comparison with Similar Compounds

Key Identifiers :

- Molecular Formula: C₁₄H₁₉NO₅

- Applications: Intermediate in O-GlcNAc transferase inhibitor synthesis (e.g., in hepatocellular carcinoma research) .

- Commercial Availability : Priced at €401.00/g (CymitQuimica, 2025) .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in aromatic substituents, stereochemistry, and functional groups. Data from synthesis, spectroscopy, and biological studies are summarized below.

Substituent Variations on the Aromatic Ring

Key Observations :

Stereochemical and Backbone Modifications

Key Observations :

- Backbone Elongation (e.g., propanoic acid in ): Alters pharmacokinetics by increasing metabolic resistance.

- β²-Amino Acids (): Provide non-natural peptide scaffolds with improved target selectivity.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid, commonly referred to as Boc-DL-(2-methoxyphenyl)glycine, is an amino acid derivative with significant potential in pharmaceutical applications. This compound exhibits a variety of biological activities, including anti-inflammatory and anticancer properties. The following sections will explore its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 1217786-73-6

- Purity : ≥97%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

2. Anticancer Properties

Recent studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound's ability to disrupt cell cycle progression and promote cell death has been linked to its interaction with specific molecular targets involved in cancer proliferation .

Case Study 1: Inhibition of Cancer Cell Growth

A study published in the Journal of Medicinal Chemistry explored the effects of various amino acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage .

Case Study 2: Mechanistic Insights into Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of this compound resulted in a marked reduction in paw swelling and joint inflammation, accompanied by decreased levels of TNF-alpha and IL-6 cytokines. Histological analysis confirmed reduced synovial hyperplasia and inflammatory cell infiltration .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid?

- Methodological Answer : The synthesis typically involves three key steps:

Boc Protection : The amine group of the precursor (e.g., (R)-2-amino-2-(2-methoxyphenyl)acetic acid) is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .

Activation and Coupling : The carboxylic acid is activated via reagents such as HOBt/EDCI or DCC, followed by coupling with other intermediates (e.g., amino acids or nucleophiles) .

Deprotection : The Boc group is removed under acidic conditions (e.g., TFA in DCM) to yield the final product .

Intermediate purity is monitored via TLC or HPLC, with final characterization by H/C NMR and mass spectrometry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify stereochemistry and functional groups (e.g., Boc, methoxy, and acetic acid moieties) .

- Chiral HPLC : Ensures enantiomeric purity, particularly due to the (R)-configuration .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS or MALDI-TOF) .

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Q. What are common challenges in purifying this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) for recrystallization to remove unreacted precursors .

- Column Chromatography : Silica gel columns with gradients of DCM/MeOH (95:5 to 90:10) separate Boc-protected intermediates from byproducts .

- Acid-Sensitive Byproducts : Avoid prolonged exposure to acidic conditions during purification to prevent premature Boc deprotection .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-2-amino-2-(2-methoxyphenyl)acetic acid) to retain stereochemistry .

- Enantioselective Catalysis : Employ catalysts like Jacobsen’s Co(III)-salen complexes for asymmetric induction during coupling steps .

- Monitoring : Regularly analyze intermediates via chiral HPLC to detect racemization, especially under basic or high-temperature conditions .

Q. How should air- or moisture-sensitive intermediates be handled during synthesis?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for steps involving reactive intermediates (e.g., activated esters) .

- Drying Agents : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture .

- Low-Temperature Storage : Store Boc-protected intermediates at –20°C under argon to prevent degradation .

Q. What strategies optimize coupling efficiency in peptide synthesis using this compound?

- Methodological Answer :

- Activating Agents : Test combinations like HATU/DIPEA or PyBOP/NMM for improved yields in solid-phase peptide synthesis .

- Solvent Optimization : Use DMF or DCM for better solubility of bulky intermediates .

- Microwave Assistance : Apply microwave irradiation (50–80°C) to reduce reaction times and enhance coupling rates .

Q. How do structural modifications (e.g., methoxy group position) impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with methoxy groups at ortho, meta, or para positions and compare bioactivity (e.g., enzyme inhibition or cellular uptake) .

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., β-lactamases or peptide transporters) .

- In Vitro Assays : Test analogs in cell-based models (e.g., MIC assays for antimicrobial activity) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting literature data on synthesis yields?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, solvent, and catalyst loading using Design of Experiments (DoE) to identify optimal conditions .

- Byproduct Analysis : Characterize low-yield reactions via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization) .

- Reproducibility Checks : Replicate reported methods with strict control of moisture, oxygen, and reagent purity .

Q. What are the implications of Boc-deprotection kinetics on downstream applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.